Ethyl 8-bromoquinoline-2-carboxylate
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Overview
Description
Ethyl 8-bromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of ethyl 8-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position of the quinoline ring . The subsequent esterification involves reacting the brominated quinoline with ethyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 8-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-bromoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antibacterial compounds.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of ethyl 8-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes like topoisomerases or kinases, which are crucial for cell division and proliferation . The bromine atom and the ester group enhance the compound’s ability to interact with these targets, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 8-bromoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-bromoquinoline-4-carboxylate: Similar in structure but brominated at the 6-position and carboxylated at the 4-position.
2-Chloroquinoline-3-carbaldehyde: A quinoline derivative with a chloro group at the 2-position and an aldehyde group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10BrNO2 |
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Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 8-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-6-8-4-3-5-9(13)11(8)14-10/h3-7H,2H2,1H3 |
InChI Key |
FKIGRSDOCZOIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2Br)C=C1 |
Origin of Product |
United States |
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